Bienvenue dans la boutique en ligne BenchChem!

Icatibant acetate

Pharmacology Receptor Binding Bradykinin B2

Icatibant acetate (HOE‑140 acetate) is a synthetic decapeptide with high selectivity for the bradykinin B2 receptor (IC₅₀ 1.07 nM, Ki 0.798 nM). With 97% subcutaneous bioavailability and a median 2‑hour symptom relief in HAE attacks (vs. ~20 h placebo), it provides fast, reproducible pharmacology. Unlike C1‑INH replacement therapies, it directly blocks B2 signaling regardless of C1‑esterase status, and its elimination bypasses CYP enzymes, reducing drug‑interaction risks in polypharmacy protocols. In oral B2 antagonist programs (e.g., PHA121), it serves as the industry‑standard comparator. Choose icatibant acetate when your project requires a validated chemical probe to benchmark B2 antagonist potency, evaluate vascular permeability models, or qualify new‑chemical‑entity selectivity.

Molecular Formula C61H93N19O15S
Molecular Weight 1364.6 g/mol
Cat. No. B8069870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcatibant acetate
Molecular FormulaC61H93N19O15S
Molecular Weight1364.6 g/mol
Structural Identifiers
SMILESCC(=O)O.C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O
InChIInChI=1S/C59H89N19O13S.C2H4O2/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66;1-2(3)4/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69);1H3,(H,3,4)/t33-,35+,37+,38-,39-,40-,41-,42-,43-,44-,45-,46+;/m0./s1
InChIKeyHKMZRZUEADSZDQ-DZJWSCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Icatibant Acetate (HOE-140): A Synthetic Peptide B2 Bradykinin Receptor Antagonist for Scientific and Industrial Selection


Icatibant acetate (HOE-140) is a synthetic decapeptide that functions as a potent and selective antagonist of the bradykinin B2 receptor . Its primary mechanism involves competitive blockade of bradykinin binding, thereby inhibiting downstream signaling pathways associated with vasodilation, vascular permeability, and pain . Approved for clinical use in hereditary angioedema (HAE), icatibant acetate is also a critical research tool for dissecting the role of bradykinin in inflammation, cardiovascular regulation, and pain pathways .

Why Icatibant Acetate Cannot Be Replaced by Alternative B2 Antagonists: Key Scientific and Procurement Distinctions


Despite sharing a common molecular target, not all bradykinin B2 receptor antagonists are functionally equivalent. Differences in peptide sequence, binding kinetics, and off-target profiles profoundly impact experimental outcomes and clinical utility . For instance, earlier antagonists like NPC 567 exhibited significantly lower potency and poor metabolic stability, limiting their in vivo applicability . More recent non-peptide antagonists, such as FR173657, demonstrate distinct binding modes and slower reversibility, which can alter the interpretation of functional assays . Therefore, selection of the appropriate antagonist for a given application must be guided by quantitative, comparator-based evidence of potency, selectivity, and pharmacokinetic behavior.

Quantitative Evidence for Icatibant Acetate: Direct Comparator Data for Informed Scientific Selection


Superior Potency in Radioligand Binding: Icatibant vs. Non-Peptide Antagonist FR173657

In a direct radioligand binding assay using guinea-pig ileum preparations, Icatibant (HOE-140) exhibited a significantly higher affinity for the B2 receptor compared to the non-peptide antagonist FR173657. The pKi value for Icatibant was 10.5, corresponding to a Ki of approximately 0.32 nM, while FR173657 showed a pKi of 8.7, corresponding to a Ki of approximately 2.0 nM . This represents a greater than 6-fold higher affinity for Icatibant.

Pharmacology Receptor Binding Bradykinin B2

Comparative Binding Affinity and Antagonism Type: Icatibant vs. Competitive Antagonist MEN 11270

A direct comparison in the guinea-pig ileum demonstrated that while both Icatibant and MEN 11270 are potent B2 antagonists, they differ in their mode of antagonism and binding affinity. Icatibant exhibited non-competitive antagonism with a pKB of 9.5, whereas MEN 11270 acted as a competitive antagonist with a pKB of 8.3 . In radioligand binding, Icatibant displayed a pKi of 10.5 compared to 10.2 for MEN 11270 . The non-competitive nature of Icatibant suggests it forms a more slowly reversible complex with the receptor, a property not shared by MEN 11270.

Pharmacology Competitive Antagonism Receptor Binding

Enhanced Potency Over First-Generation B2 Antagonist: Icatibant vs. NPC 567

A head-to-head study on guinea pig tracheal epithelial cells directly compared the potency of Icatibant (HOE-140) with the first-generation B2 antagonist NPC 567. The study found that Icatibant was up to 40-fold more potent than NPC 567 in displacing labeled bradykinin and inhibiting bradykinin-induced prostaglandin E2 production . The authors attributed the failure of earlier clinical studies with NPC 567 to its low potency and poor stability, issues that were overcome with the development of Icatibant.

Pharmacology Potency Inflammation

Differential Off-Target Activity: Aminopeptidase N Inhibition at Supra-Therapeutic Concentrations

While Icatibant is a highly specific B2 antagonist at nanomolar concentrations, it demonstrates off-target inhibition of aminopeptidase N (APN) at micromolar concentrations (IC50 ~ 4.7 µM) . This property, stemming from its N-terminal amino acid sequence, can alter signaling pathways mediated by the bradykinin B1 and angiotensin receptors. This is an important differential factor when comparing Icatibant to other B2 antagonists like MEN 11270 or FR173657, which may have different off-target profiles at higher concentrations.

Off-Target Effects Selectivity Enzyme Inhibition

In Vivo Pharmacokinetic Profile: Rapid Absorption and Short Half-Life

Following subcutaneous administration in humans, icatibant acetate exhibits rapid absorption, reaching peak plasma concentration (Cmax) in approximately 30 minutes, with an elimination half-life of 1-2 hours . This contrasts with protein-based therapies for HAE, such as C1 esterase inhibitor concentrates (e.g., Berinert, Cinryze) which have half-lives of 36-56 hours . The short half-life of icatibant acetate dictates a distinct dosing regimen for acute on-demand treatment, as opposed to prophylactic use.

Pharmacokinetics ADME In Vivo

Optimal Applications for Icatibant Acetate Based on Verified Differential Evidence


In Vitro Functional Assays Requiring High-Potency, Long-Lasting B2 Receptor Blockade

Icatibant acetate is the preferred choice for organ bath or cell-based functional assays where sustained antagonism of bradykinin-induced responses is critical. Its high pKB of 9.5 and non-competitive, slowly reversible binding profile ensure robust and prolonged inhibition of B2 receptor-mediated contraction or mediator release, even after washout. This makes it superior to rapidly reversible, competitive antagonists like MEN 11270 for studies investigating the long-term consequences of B2 receptor activation.

In Vivo Rodent Models of Acute Inflammation and Pain

For in vivo studies, icatibant acetate's well-characterized pharmacokinetic profile—specifically its rapid absorption (Cmax ~30 min) and short half-life (1-2 h) —make it an ideal tool for acute interventions. It is particularly well-suited for models of acute edema, carrageenan-induced inflammation, and bradykinin-mediated pain, where its 40-fold higher potency over earlier antagonists like NPC 567 ensures effective target engagement at lower doses.

Differentiating B2 from B1 Receptor-Mediated Signaling Pathways

Due to its high selectivity for the B2 receptor at nanomolar concentrations, icatibant acetate is a gold-standard pharmacological tool for definitively attributing biological responses to B2 receptor activation. This is especially valuable when used in conjunction with a selective B1 receptor antagonist (e.g., des-Arg9-[Leu8]-bradykinin) in complex systems where both receptor subtypes may be expressed. Its potent and specific blockade of B2 receptors allows for unambiguous dissection of B2-specific effects.

Validation of Novel B2 Receptor Antagonists in Radioligand Binding Assays

Given its exceptionally high binding affinity (pKi = 10.5, Ki ≈ 0.32 nM) , icatibant acetate serves as an excellent reference standard and positive control in the development and validation of novel B2 receptor antagonists. Its well-defined pharmacology in guinea-pig ileum membrane preparations provides a reliable benchmark for assessing the potency and binding kinetics of new chemical entities in primary screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Icatibant acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.